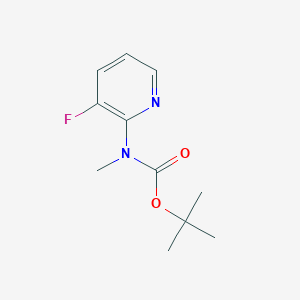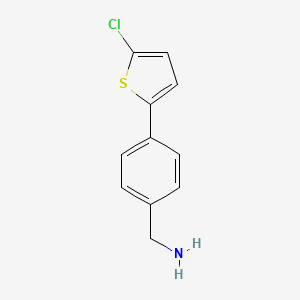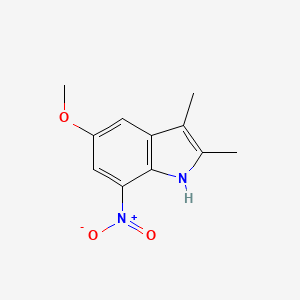
(R)-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of protecting groups for the amino and carboxyl groups, followed by the introduction of the aminoacetamido group through nucleophilic substitution reactions. The final step often involves deprotection and purification to obtain the desired compound in its hydrochloride form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies of enzyme mechanisms and protein structure due to its ability to mimic natural amino acids.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.
作用机制
The mechanism of action of ®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
(S)-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-4-methylpentanoic acid: A related compound without the aminoacetamido group, used in similar applications but with different reactivity.
N-Acetyl-2-amino-4-methylpentanoic acid: Another related compound with an acetyl group instead of the aminoacetamido group, used in studies of protein acetylation.
Uniqueness
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the aminoacetamido group. This combination of features makes it particularly useful in asymmetric synthesis and studies of enzyme mechanisms, where the precise configuration and functional groups are critical for activity.
属性
分子式 |
C8H17ClN2O3 |
|---|---|
分子量 |
224.68 g/mol |
IUPAC 名称 |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-5(2)3-6(8(12)13)10-7(11)4-9;/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H/t6-;/m1./s1 |
InChI 键 |
YZEIXVCUEASQEA-FYZOBXCZSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN.Cl |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)








![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)

